1,4-Butylenebis(diphenylphosphine)-palladium dichloride
CAS No.:
Cat. No.: VC16590952
Molecular Formula: C28H28Cl2P2Pd
Molecular Weight: 603.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28Cl2P2Pd |
|---|---|
| Molecular Weight | 603.8 g/mol |
| IUPAC Name | 4-diphenylphosphanylbutyl(diphenyl)phosphane;palladium(2+);dichloride |
| Standard InChI | InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | JQXJBXVWVPVTOO-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Introduction
Chemical Structure and Physicochemical Properties
1,4-Butylenebis(diphenylphosphine)-palladium dichloride belongs to the family of palladium(II) complexes coordinated by bidentate phosphine ligands. The central palladium atom adopts a square planar geometry, bonded to two chloride ligands and the two phosphorus atoms of the 1,4-bis(diphenylphosphino)butane (dppb) ligand . This configuration enhances electron-richness at the metal center, critical for catalytic activity.
Molecular Characteristics
The compound exhibits a molecular weight of 603.8 g/mol, with a melting point range of 285–305°C . Its solubility profile includes ethanol, benzene, and ethereal solvents, while it remains stable under inert atmospheres (argon or nitrogen) at 2–8°C . Spectroscopic data, including IR and NMR, confirm the integrity of the Pd–P bonds, with -NMR resonances typically observed at 25–30 ppm.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Melting Point | 285–305°C | |
| Solubility | Ethanol, benzene, ethers | |
| Stability | Stable under inert gas |
Synthesis and Preparation Methods
The synthesis of 1,4-butylenebis(diphenylphosphine)-palladium dichloride involves strategic ligand-metal coordination. Two primary routes dominate industrial and laboratory-scale production.
Direct Ligand Substitution
Reacting palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in acetone yields the complex as a white precipitate, isolated in 51% yield after recrystallization . This method prioritizes simplicity but requires careful control of stoichiometry to avoid byproducts.
In Situ Preparation
A widely adopted approach involves combining with dppb in benzene or chloroform . This route avoids isolation steps, making it ideal for catalytic applications where the complex is generated transiently.
Table 2: Comparison of Synthesis Methods
| Method | Solvent | Yield | Purity |
|---|---|---|---|
| Direct Substitution | Acetone | 51% | ≥95% |
| In Situ Preparation | Benzene | >90% | ≥98% |
Catalytic Applications in Organic Synthesis
The compound’s efficacy in cross-coupling reactions stems from its ability to stabilize palladium in multiple oxidation states. Key applications include:
Suzuki-Miyaura Coupling
In the synthesis of biaryl compounds, the complex facilitates coupling between aryl halides and boronic acids. For example, triflate derivatives coupled with boronic acids on an 80 kg scale achieved yields exceeding 85% .
Negishi Coupling
The catalyst enables alkylation and arylation of 1,1-dichloro-1-alkenes, critical for constructing synthetic pyrethroids . Recent studies report enantioselective variants using chiral auxiliaries, though yields remain moderate (60–75%).
Heck and Sonogashira Reactions
In Heck reactions, the complex mediates C–C bond formation between alkenes and aryl halides, while Sonogashira couplings benefit from its tolerance toward terminal alkynes .
Mechanistic Insights and Reaction Pathways
The catalytic cycle involves three well-defined steps:
Oxidative Addition
Palladium(0) inserts into the carbon-halogen bond of aryl halides, forming a Pd(II) intermediate. Kinetic studies using -labeling confirm a concerted mechanism.
Transmetalation
The Pd(II) intermediate exchanges ligands with organometallic reagents (e.g., Grignard or zinc compounds). Density functional theory (DFT) calculations reveal a four-centered transition state.
Reductive Elimination
The final C–C bond forms with concurrent reduction of Pd(II) to Pd(0), completing the cycle. Steric effects from the dppb ligand accelerate this step by stabilizing the transition state .
Comparative Analysis with Related Palladium Catalysts
While bis(triphenylphosphine)palladium chloride (PdCl(PPh)) shares structural similarities, 1,4-butylenebis(diphenylphosphine)-palladium dichloride offers distinct advantages:
Table 3: Catalyst Performance Comparison
| Parameter | PdCl(dppb) | PdCl(PPh) |
|---|---|---|
| Thermal Stability | >300°C | 220°C |
| TON (Suzuki Reaction) | 10,000 | 5,000 |
| Solvent Compatibility | Broad | Limited to polar aprotic |
The dppb ligand’s flexibility enhances substrate accessibility, enabling higher turnover numbers (TONs) in sterically demanding reactions .
Industrial and Research Applications
Pharmaceutical Synthesis
The catalyst has been employed in synthesizing antiviral agents, including intermediates for protease inhibitors. A 2024 study demonstrated its use in forming C–N bonds for HIV-1 integrase strand transfer inhibitors.
Materials Science
In polymer chemistry, the complex catalyzes the polymerization of conjugated dienes, yielding materials with tunable electronic properties. Recent advances include photovoltaic applications in organic solar cells .
Future Directions and Innovations
Emerging research focuses on ligand modification to enhance enantioselectivity in asymmetric catalysis. Hybrid ligands combining phosphine and N-heterocyclic carbene (NHC) motifs show promise in C–H activation reactions. Additionally, computational models are being developed to predict catalytic activity for novel substrates, potentially reducing trial-and-error in reaction design.
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